molecular formula C13H20O2 B14491501 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane CAS No. 63936-63-0

2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane

Cat. No.: B14491501
CAS No.: 63936-63-0
M. Wt: 208.30 g/mol
InChI Key: NUEKQVQWWPWVER-UHFFFAOYSA-N
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Description

2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane is an organic compound with a unique structure that combines a cyclopentadiene ring with an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane typically involves the alkylation of 2-methylcyclopentadiene with an appropriate ethoxy oxane derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the cyclopentadiene and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane exerts its effects involves interactions with various molecular targets. The cyclopentadiene ring can participate in Diels-Alder reactions, forming adducts with dienophiles. The oxane ring can undergo ring-opening reactions, leading to the formation of new functional groups and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane is unique due to its combination of a cyclopentadiene ring and an oxane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.

Properties

CAS No.

63936-63-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[2-(2-methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane

InChI

InChI=1S/C13H20O2/c1-11-5-4-6-12(11)8-10-15-13-7-2-3-9-14-13/h4-5,13H,2-3,6-10H2,1H3

InChI Key

NUEKQVQWWPWVER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC=C1)CCOC2CCCCO2

Origin of Product

United States

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